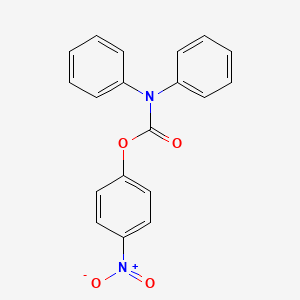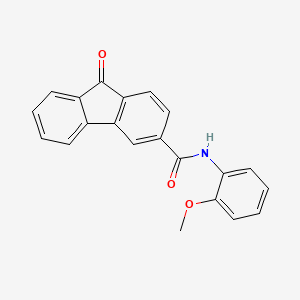![molecular formula C16H15N3O2 B5686691 5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one, commonly known as EIPL-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of EIPL-1 involves the inhibition of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. EIPL-1 binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
EIPL-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting protein kinase CK2. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. EIPL-1 has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
EIPL-1 has several advantages for lab experiments. It exhibits potent inhibitory activity against protein kinase CK2 and has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential applications in the treatment of neurological disorders. However, there are also some limitations associated with the use of EIPL-1 in lab experiments. The compound has low solubility in water and requires the use of organic solvents for its preparation. Additionally, the synthesis of EIPL-1 is complex and requires the use of palladium catalysts, which can be expensive.
Future Directions
There are several future directions for research on EIPL-1. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to explore its potential applications in the treatment of neurological disorders. Another area of research is the development of analogs of EIPL-1 with improved solubility and bioavailability. Finally, further studies are needed to explore the potential applications of EIPL-1 in the treatment of various types of cancer.
Synthesis Methods
The synthesis of EIPL-1 involves the reaction of 2-bromo-5-chloropyridine with 2-(1H-imidazol-1-yl)ethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(2-bromoethoxy)phenylboronic acid in the presence of a palladium catalyst to yield EIPL-1. The overall yield of the synthesis is approximately 50%.
Scientific Research Applications
EIPL-1 has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. EIPL-1 has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[2-(2-imidazol-1-ylethoxy)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16-6-5-13(11-18-16)14-3-1-2-4-15(14)21-10-9-19-8-7-17-12-19/h1-8,11-12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASPMMLBYOJQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)


![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
